M5

Description

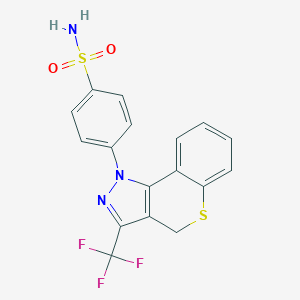

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)-4H-thiochromeno[4,3-c]pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2S2/c18-17(19,20)16-13-9-26-14-4-2-1-3-12(14)15(13)23(22-16)10-5-7-11(8-6-10)27(21,24)25/h1-8H,9H2,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFQQDXFCVFBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(F)(F)F)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M5 Muscarinic Receptor Function in the Central Nervous System: An In-depth Technical Guide

I have now gathered substantial information, including detailed experimental protocols for radioligand binding assays, slice electrophysiology, and conditioned place preference tests. I also found several sources providing quantitative data, such as Ki, EC50, and IC50 values for various ligands at M5 receptors, and data on the modulation of dopamine release.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor, is a critical modulator of neuronal function within the central nervous system (CNS). Despite its lower expression levels compared to other muscarinic receptor subtypes, its strategic localization in key brain regions, particularly on dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), positions it as a pivotal player in dopamine signaling.[1][2] This strategic placement implicates the this compound receptor in a range of complex behaviors and neurological processes, including reward, addiction, and cognition.[3][4] Consequently, the this compound receptor has emerged as a promising therapeutic target for a variety of neuropsychiatric and neurodegenerative disorders, such as substance use disorders, schizophrenia, and Alzheimer's disease.[5][6] This technical guide provides a comprehensive overview of the this compound receptor's function in the CNS, detailing its signaling pathways, physiological roles, and the experimental methodologies used to elucidate its function.

Introduction to the this compound Muscarinic Receptor

The this compound muscarinic acetylcholine receptor is one of five subtypes of muscarinic receptors (M1-M5) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the CNS and peripheral tissues.[2] Encoded by the CHRthis compound gene, the this compound receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[7] While sharing structural homology with other muscarinic subtypes, particularly the M1 and M3 receptors, its distinct expression pattern within the CNS underpins its unique functional significance.[8]

Localization in the Central Nervous System

The distribution of the this compound receptor in the brain is notably more restricted than that of other muscarinic subtypes. Its expression is predominantly found in:

-

Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc): The this compound receptor is uniquely and densely expressed on the soma and dendrites of dopaminergic neurons in these midbrain structures.[1][2] This localization is fundamental to its role in modulating dopamine release in downstream targets.

-

Hippocampus: this compound receptors are present in the hippocampus, a brain region crucial for learning and memory.[8] this compound knockout mice have demonstrated deficits in hippocampus-dependent cognitive tasks.[9]

-

Cerebral Cortex: Expression of the this compound receptor is also observed in the cerebral cortex, where it is thought to contribute to cognitive functions.[8]

-

Striatum: The this compound receptor is found on dopaminergic terminals within the striatum, where it can directly regulate dopamine release.[1]

Signaling Pathways

Upon binding of acetylcholine, the this compound receptor primarily couples to Gq/11 proteins.[2][7] This initiates a canonical signaling cascade that plays a crucial role in modulating neuronal excitability.

Gq/11 Signaling Cascade

Activation of the Gq/11 pathway by the this compound receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC), which can phosphorylate a variety of intracellular proteins, leading to diverse cellular responses.

The resulting increase in intracellular Ca2+ can modulate ion channel activity, gene expression, and neurotransmitter release.[10]

Core Functions in the Central Nervous System

The primary role of the this compound receptor in the CNS revolves around its modulation of dopamine neurotransmission.

Modulation of Dopamine Release

The presence of this compound receptors on dopaminergic neurons in the VTA and SNc allows for direct cholinergic regulation of dopamine release in projection areas like the nucleus accumbens and striatum.[1][2] Activation of these this compound receptors leads to a prolonged increase in dopamine release.[11][12] This sustained release is distinct from the more transient dopamine release mediated by nicotinic acetylcholine receptors.[13]

Interestingly, the effect of this compound receptor activation on dopamine release appears to be location-dependent. While activation of somatodendritic this compound receptors on SNc neurons increases their firing rate, activation of this compound receptors on dopaminergic terminals in the striatum can inhibit dopamine release.[14]

Role in Reward and Addiction

Given its critical role in modulating the mesolimbic dopamine system, the this compound receptor is heavily implicated in the rewarding effects of drugs of abuse. Studies using this compound receptor-deficient mice have demonstrated a significant attenuation of the rewarding and reinforcing properties of drugs like cocaine and morphine.[3][15] These mice show reduced drug self-administration and conditioned place preference.[3][15] Furthermore, the severity of withdrawal symptoms is also lessened in the absence of functional this compound receptors.[3] This suggests that antagonizing the this compound receptor could be a viable therapeutic strategy for treating substance use disorders.[8]

Involvement in Schizophrenia

The this compound receptor has also been linked to the pathophysiology of schizophrenia. The gene encoding the this compound receptor, CHRthis compound, is located in a chromosomal region (15q14) that has been associated with schizophrenia.[9] Given the dopamine hypothesis of schizophrenia, the this compound receptor's ability to modulate dopamine signaling makes it a compelling target for antipsychotic drug development.[6]

Cognitive Functions and Alzheimer's Disease

The presence of this compound receptors in the hippocampus and cerebral cortex suggests a role in cognitive processes such as learning and memory.[8][9] this compound knockout mice exhibit deficits in certain cognitive tasks, and it has been proposed that this compound receptor agonists could be beneficial in treating cognitive impairments associated with conditions like Alzheimer's disease.[9] However, research in this area is less extensive compared to its role in addiction and dopamine regulation. Studies on post-mortem brain tissue from Alzheimer's patients have not shown significant changes in this compound receptor expression.[16]

Experimental Protocols for Studying this compound Receptor Function

A variety of experimental techniques are employed to investigate the function of the this compound receptor.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity and selectivity of compounds for the this compound receptor.[8] These assays typically involve incubating cell membranes expressing the this compound receptor with a radiolabeled ligand and a competing unlabeled compound.

General Protocol:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human this compound receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

-

Binding Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (inhibitory concentration 50%) of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Brain Slice Electrophysiology

This technique allows for the direct measurement of the effects of this compound receptor modulation on neuronal activity in ex vivo brain slices.

General Protocol:

-

Slice Preparation: Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute brain slices (typically 250-300 µm thick) containing the region of interest (e.g., VTA or SNc) using a vibratome.

-

Recovery: Incubate the slices in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for a recovery period, followed by storage at room temperature.

-

Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a dopaminergic neuron in the VTA).

-

Drug Application: Bath-apply this compound receptor agonists or antagonists and record changes in neuronal properties such as resting membrane potential, firing rate, and synaptic currents.

-

Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of this compound receptor modulation on neuronal excitability and synaptic transmission.

In Vivo Microdialysis

In vivo microdialysis is used to measure neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of the this compound receptor's role in modulating dopamine release in vivo.

General Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: Perfuse the microdialysis probe with aCSF at a slow, constant rate. Collect the dialysate samples at regular intervals.

-

Drug Administration: Administer this compound receptor ligands systemically or directly into a specific brain region via the microdialysis probe.

-

Neurochemical Analysis: Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Quantify the changes in dopamine levels in response to this compound receptor modulation.

Behavioral Assays

Behavioral assays in animal models, particularly in this compound knockout mice, are crucial for understanding the physiological and pathological roles of the this compound receptor.

Conditioned Place Preference (CPP): This is a classical paradigm to assess the rewarding properties of drugs.

General Protocol:

-

Pre-conditioning: On the first day, allow the animal to freely explore a two-chambered apparatus and measure the baseline preference for each chamber.

-

Conditioning: Over several days, pair one chamber with the administration of a drug (e.g., cocaine) and the other chamber with a control injection (e.g., saline). The animal is confined to the respective chamber after each injection.

-

Test: On the final day, place the animal in the apparatus with free access to both chambers and record the time spent in each. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Quantitative Data on this compound Receptor Ligands

The development of selective ligands for the this compound receptor has been challenging due to the high homology of the orthosteric binding site among muscarinic receptor subtypes.[10] However, several compounds with varying degrees of selectivity have been characterized.

Table 1: Binding Affinities (Ki) of Selected Antagonists at the Human this compound Receptor

| Compound | Ki (nM) | Reference |

| Atropine | 0.2 - 1.0 | [2] |

| Scopolamine | 0.1 - 0.5 | |

| Pirenzepine | 100 - 200 | [2] |

| Methoctramine | 50 - 100 | [7] |

| Darifenacin | 10 - 20 | [2] |

| Solifenacin | 31 | [17] |

| SVT-40776 | 0.4 | [17] |

Table 2: Functional Potencies (EC50/IC50) of Selected Ligands at the this compound Receptor

| Compound | Assay Type | Potency (nM) | Receptor | Reference |

| Acetylcholine | Ca2+ mobilization | ~100 | Human this compound | [3] |

| Oxotremorine-M | Ca2+ mobilization | ~50 | Human this compound | [3] |

| VU0238429 (PAM) | Ca2+ mobilization | 1160 (EC50) | Human this compound | [18] |

| VU6000181 (NAM) | Inhibition of ACh response | 516 (IC50) | Rat this compound | [19] |

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator

Future Directions and Therapeutic Potential

The this compound muscarinic receptor represents a significant and relatively untapped therapeutic target for a range of CNS disorders. The development of highly selective this compound receptor antagonists and allosteric modulators is a key area of ongoing research. Such compounds hold promise for the treatment of:

-

Substance Use Disorders: this compound antagonists could potentially reduce the rewarding effects of drugs of abuse and alleviate withdrawal symptoms, offering a novel approach to addiction therapy.[8]

-

Schizophrenia: By modulating dopamine signaling in a more targeted manner than current antipsychotics, this compound receptor ligands may offer improved efficacy with fewer side effects.[6]

-

Cognitive Disorders: Selective this compound agonists or positive allosteric modulators could enhance cognitive function and may be beneficial in treating Alzheimer's disease and other dementias.[9]

Conclusion

The this compound muscarinic receptor, through its strategic localization and its role as a key modulator of dopamine neurotransmission, plays a vital function in the central nervous system. Its involvement in reward, addiction, and cognition has established it as a high-priority target for drug discovery efforts aimed at developing novel therapeutics for a spectrum of debilitating neurological and psychiatric conditions. Continued research, focused on the development of selective ligands and a deeper understanding of its complex signaling and regulatory mechanisms, will be crucial in translating the therapeutic potential of the this compound receptor into clinical reality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]

- 7. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]

- 11. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 12. Identification of a Novel Allosteric Site at the this compound Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.providence.org [digitalcommons.providence.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Examining the role of muscarinic this compound receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

The M5 Receptor: A Pivotal Modulator of Dopamine Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed on midbrain dopamine neurons, has emerged as a critical regulator of dopamine signaling.[1][2][3][4][5] Its unique localization and significant influence on dopamine release and neuron excitability position it as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders.[1][6][7] This guide provides a comprehensive overview of the this compound receptor's role in dopamine modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data on this compound Receptor-Mediated Dopamine Modulation

The following table summarizes the key quantitative findings from studies investigating the impact of this compound receptor activation and inhibition on dopamine release and neuron activity.

| Experimental Model | Brain Region | Pharmacological Agent/Genetic Modification | Key Quantitative Finding | Reference |

| Wild-type mice brain slices | Dorsolateral Striatum | 10 µM Oxotremorine-M (Oxo-M) | Decreased evoked dopamine overflow to 44.7 ± 5.1% of baseline.[1] | [1] |

| This compound knockout (KO) mice brain slices | Dorsolateral Striatum | 10 µM Oxo-M | Greater reduction in evoked dopamine release (15.8 ± 3.9% of baseline) compared to wild-type mice.[1] | [1] |

| Wild-type mice brain slices | Dorsolateral Striatum | 3 µM Oxo-M | Reduced evoked dopamine release to 81.1 ± 15.3% of baseline.[1] | [1] |

| This compound KO mice brain slices | Dorsolateral Striatum | 3 µM Oxo-M + VU0238429 (this compound PAM) | No enhancement of Oxo-M's effect (74.0 ± 14.1% of baseline), unlike in wild-type.[1] | [1] |

| Wild-type mice brain slices | Nucleus Accumbens (NAc) Core | 0.5 µM Oxo-M | Potentiated single-pulse evoked dopamine transients to 126 ± 4% of baseline.[8] | [8] |

| This compound KO mice brain slices | Nucleus Accumbens (NAc) Core | 0.5 µM Oxo-M | No effect on peak dopamine amplitude (94.1 ± 5.2% of baseline).[8] | [8] |

| This compound Heterozygous (HET) mice brain slices | Nucleus Accumbens (NAc) Core | 0.5 µM Oxo-M | Similar potentiation to wild-type (126 ± 4% of baseline) in the early phase, with no significant attenuation over time.[8] | [8] |

| Male wild-type mice | Nucleus Accumbens | Electrical stimulation | Nicotinic blocker reduced dopamine transients by 56 ± 2% from baseline.[2] | [2] |

| Male this compound KO mice | Nucleus Accumbens | Electrical stimulation | Nicotinic blocker caused a smaller reduction in dopamine transients (46 ± 1% from baseline) compared to wild-type.[2] | [2] |

Core Signaling Pathway of the this compound Receptor on Dopamine Neurons

This compound receptors are Gq-protein coupled receptors.[6] Upon activation by acetylcholine, the this compound receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

References

- 1. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. annualreviews.org [annualreviews.org]

- 7. Targeting the Actions of Muscarinic Receptors on Dopamine Systems: New Strategies for Treating Neuropsychiatric Disorders | Annual Reviews [annualreviews.org]

- 8. Chronic Loss of Muscarinic this compound Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to M5 Muscarinic Receptor Signaling Pathways and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in modulating neuronal excitability and neurotransmitter release.[1][2] Its unique localization on dopaminergic neurons in the substantia nigra and ventral tegmental area has positioned it as a significant therapeutic target for neurological and psychiatric disorders, including addiction and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound receptor activation, the subsequent downstream effects, and detailed methodologies for their investigation. Quantitative data on ligand interactions are presented for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.

Core Signaling Pathways of the this compound Receptor

The this compound receptor primarily signals through the canonical Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). It also engages in G protein-independent signaling through β-arrestin recruitment, which mediates receptor desensitization, internalization, and activation of distinct downstream effectors.

Gq/11-Phospholipase C (PLC) Pathway

Upon agonist binding, the this compound receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq/11.[1][2] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C-β (PLCβ), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The elevation of cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including the modulation of ion channel activity and gene expression.

β-Arrestin-Mediated Signaling and Receptor Internalization

Prolonged agonist stimulation of the this compound receptor leads to its desensitization and internalization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. GRK2 has been shown to phosphorylate the intracellular loops and C-terminal tail of the activated this compound receptor.[3] This phosphorylation event creates a high-affinity binding site for β-arrestin.

β-arrestin binding to the this compound receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from Gq/11 signaling. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and the adaptor protein AP2, to initiate clathrin-mediated endocytosis of the receptor. This process internalizes the receptor into endosomes, where it can be either dephosphorylated and recycled back to the plasma membrane or targeted for degradation.

Downstream Effects of this compound Receptor Signaling

The signaling cascades initiated by the this compound receptor lead to a range of physiological effects, primarily within the central nervous system.

Modulation of Dopamine Release

A key function of the this compound receptor is the modulation of dopamine release in brain regions such as the nucleus accumbens and striatum. Activation of this compound receptors located on dopaminergic neurons enhances dopamine release, a process implicated in reward, motivation, and addiction. This effect is thought to be mediated by the Gq/11-PLC pathway, leading to increased neuronal excitability.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both PKC-dependent and PKC-independent mechanisms downstream of Gq/11 activation, as well as through β-arrestin-scaffolded signaling. ERK1/2 activation can influence a variety of cellular processes, including gene expression, cell growth, and differentiation.

Quantitative Data on Ligand Interactions

The following tables summarize the binding affinities (Ki) of selected antagonists and the potencies (EC50) of agonists and positive allosteric modulators (PAMs) for the this compound receptor.

Table 1: this compound Receptor Antagonist Affinities

| Antagonist | Ki (nM) |

| Atropine | 0.9 |

| Scopolamine | 1.2 |

| Pirenzepine | 250 |

| 4-DAMP | 1.5 |

| Xanomeline | 9.3 |

Table 2: this compound Receptor Agonist and PAM Potencies

| Compound | Type | EC50 (µM) |

| Acetylcholine | Agonist | ~1 |

| Carbachol | Agonist | ~10 |

| Oxotremorine-M | Agonist | ~0.1 |

| VU0238429 | PAM | 1.16 |

Experimental Protocols

Radioligand Binding Assay for Antagonist Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of an unlabeled antagonist for the this compound receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human this compound receptor.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This assay measures the interaction between the this compound receptor and β-arrestin in live cells.

-

Plasmid Constructs: Co-transfect cells (e.g., HEK293) with plasmids encoding the this compound receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).

-

Cell Culture: Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Ligand Stimulation: Add varying concentrations of the agonist to the wells.

-

BRET Measurement: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the agonist concentration to determine the EC50 for β-arrestin recruitment.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of ERK1/2 in response to this compound receptor stimulation.

-

Cell Culture and Starvation: Culture this compound receptor-expressing cells and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.

-

Agonist Stimulation: Treat the cells with the agonist for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

The this compound muscarinic receptor represents a complex and highly regulated signaling hub with significant implications for neuronal function and disease. Its canonical Gq/11-PLC pathway and the more recently appreciated β-arrestin-mediated signaling cascades offer multiple avenues for therapeutic intervention. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic potential of targeting the this compound receptor. A deeper understanding of the nuanced regulation of its signaling pathways will be critical for the development of novel and selective therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Muscarinic acetylcholine receptor this compound - Wikipedia [en.wikipedia.org]

- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The muscarinic this compound receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

The Precise Neuroanatomical and Cellular Landscape of the M5 Muscarinic Acetylcholine Receptor in the Brain

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine receptor (M5R or CHRthis compound) is a Gq/11 protein-coupled receptor and a member of the muscarinic acetylcholine receptor family. Despite being the last of the five subtypes to be cloned, the this compound receptor has garnered significant interest within the neuroscience and pharmacology communities. This is largely due to its relatively restricted and specific expression pattern within the central nervous system, which presents a unique opportunity for targeted therapeutic intervention in a variety of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the cellular and anatomical localization of the this compound receptor in the brain, details key experimental methodologies for its study, and elucidates its primary signaling pathways.

Anatomical and Cellular Localization of the this compound Receptor

The distribution of the this compound receptor in the brain is notably discrete compared to other muscarinic receptor subtypes. Its expression is most prominently and consistently observed in specific neuronal populations, particularly in the midbrain dopaminergic system.

Key Brain Regions of this compound Receptor Expression:

-

Substantia Nigra pars compacta (SNc) and Ventral Tegmental Area (VTA): The most significant and well-documented site of this compound receptor expression is on the dopaminergic neurons of the SNc and VTA.[1] Studies utilizing in situ hybridization have demonstrated that this compound receptor mRNA is robustly expressed in these areas.[2] This localization is critical for the this compound receptor's role in modulating dopamine release and has implications for conditions such as addiction and schizophrenia.

-

Cerebral Vasculature: The this compound receptor is uniquely involved in the cholinergic regulation of cerebral blood flow. It is expressed in the endothelial cells of cerebral arteries and arterioles, where its activation leads to vasodilation.[3][4] This function is distinct from other muscarinic subtypes that may mediate vasodilation in peripheral blood vessels.[5]

-

Hippocampus: this compound receptor mRNA has been detected in the hippocampus, specifically in the pyramidal cells of the CA1 and CA2 subfields, as well as the ventral subiculum.[2] This suggests a potential role for the this compound receptor in learning and memory processes.

-

Other Brain Regions: Lower levels of this compound receptor mRNA have also been reported in the lateral habenula, ventromedial hypothalamic nucleus, and mammillary bodies.[2]

Cellular Localization:

At the cellular level, the this compound receptor is primarily localized to the soma and dendrites of dopaminergic neurons in the SNc and VTA. There is also evidence for its presence on the presynaptic terminals of these neurons in the striatum, where it can directly modulate dopamine release. In the cerebral vasculature, the this compound receptor is located on endothelial cells.

Quantitative Analysis of this compound Receptor Expression

Precise quantitative data on this compound receptor density across different brain regions is not extensively available in the literature, largely due to the low overall expression levels of this receptor subtype and the historical lack of highly selective radioligands. However, relative expression levels have been inferred from in situ hybridization and immunohistochemical studies.

| Brain Region | Relative this compound Receptor Expression Level | Primary Cell Type(s) | References |

| Substantia Nigra pars compacta (SNc) | High | Dopaminergic Neurons | [1][2] |

| Ventral Tegmental Area (VTA) | High | Dopaminergic Neurons | [1][2] |

| Cerebral Arteries/Arterioles | Moderate | Endothelial Cells | [3][4][5] |

| Hippocampus (CA1, CA2, Ventral Subiculum) | Moderate | Pyramidal Neurons | [2] |

| Lateral Habenula | Low | Neurons | [2] |

| Ventromedial Hypothalamus | Low | Neurons | [2] |

| Mammillary Bodies | Low | Neurons | [2] |

Table 1: Relative expression levels of the this compound muscarinic acetylcholine receptor in key brain regions.

Experimental Protocols

The study of the this compound receptor relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Situ Hybridization for this compound Receptor mRNA

This technique is used to visualize the location of this compound receptor mRNA within brain tissue.

Protocol:

-

Tissue Preparation:

-

Perfuse animals with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

-

Dissect the brain and post-fix for 2-4 hours at 4°C.

-

Cryoprotect the brain in a sucrose solution (e.g., 20-30% in PBS) until it sinks.

-

Freeze the brain and cut 14-20 µm thick sections on a cryostat.

-

Mount sections on coated microscope slides (e.g., SuperFrost Plus).

-

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound receptor mRNA (CHRthis compound). A sense probe should be used as a negative control.

-

-

Hybridization:

-

Treat sections with proteinase K to improve probe penetration.

-

Prehybridize sections in a hybridization buffer.

-

Hybridize sections with the labeled probe overnight at a specific temperature (e.g., 65°C) in a humidified chamber.

-

-

Washing and Detection:

-

Perform a series of stringent washes to remove the unbound probe.

-

Incubate sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate.

-

-

Analysis:

-

Image the sections under a microscope and compare the signal from the antisense probe to the sense control.

-

Immunohistochemistry for this compound Receptor Protein

This method is used to visualize the location of the this compound receptor protein.

Protocol for Free-Floating Sections:

-

Tissue Preparation:

-

Perfuse and post-fix the brain as described for in situ hybridization.

-

Cut 30-40 µm thick sections on a vibratome or freezing microtome and collect them in PBS.[3]

-

-

Staining Procedure:

-

Quench endogenous peroxidase activity with a hydrogen peroxide solution.[6]

-

Wash sections in PBS with a detergent (e.g., 0.3% Triton X-100).[4]

-

Block non-specific binding with a blocking solution containing normal serum (e.g., 10% normal goat serum).[6]

-

Incubate sections with a primary antibody specific for the this compound receptor overnight at 4°C.[4]

-

Wash sections and incubate with a biotinylated secondary antibody.

-

Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC).

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

-

Mounting and Analysis:

-

Mount the stained sections onto slides, dehydrate, and coverslip.

-

Analyze the distribution of the immunoreactivity under a microscope. For co-localization studies, primary antibodies against cell-type specific markers like tyrosine hydroxylase (for dopamine neurons) can be used in conjunction with the this compound receptor antibody, followed by detection with distinct fluorescent secondary antibodies.[7][8]

-

Generation of this compound Receptor Knockout Mice

The use of this compound receptor knockout mice has been instrumental in elucidating the physiological functions of this receptor.

Workflow:

-

Targeting Vector Construction: A targeting vector is designed to disrupt the Chrthis compound gene. This typically involves replacing a critical exon with a neomycin resistance cassette.[9]

-

Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and homologous recombination leads to the replacement of the wild-type gene with the disrupted version.

-

Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected using antibiotics (e.g., G418).

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice to determine if the genetic modification has been passed into the germline.

-

Establishment of a Knockout Line: Heterozygous offspring are interbred to produce homozygous this compound receptor knockout mice.

Signaling Pathways of the this compound Receptor

The this compound receptor is canonically coupled to Gq/11 proteins. Activation of the this compound receptor by acetylcholine initiates a well-defined signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.

This compound Receptor Gq Signaling Pathway

This compound Receptor-Mediated Vasodilation

In cerebral endothelial cells, the this compound receptor-mediated increase in intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.

This compound Receptor-Mediated Vasodilation

Conclusion

The this compound muscarinic acetylcholine receptor stands out due to its specific localization in key brain circuits, particularly the midbrain dopaminergic system and the cerebral vasculature. This restricted expression profile makes it an attractive target for the development of novel therapeutics with potentially fewer side effects than non-selective muscarinic agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of the this compound receptor's role in health and disease. A thorough understanding of its anatomical distribution, cellular function, and signaling pathways is paramount for advancing drug discovery efforts targeting this important receptor.

References

- 1. Characterization of Selective this compound Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic this compound receptors trigger acetylcholine-induced Ca2+ signals and nitric oxide release in human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. sysy.com [sysy.com]

- 5. Immunohistochemistry (IHC) protocol [hellobio.com]

- 6. mskcc.org [mskcc.org]

- 7. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Co-localization of tyrosine hydroxylase (TH)- and serotonin (5-HT)-immunoreactive innervation in the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 030162 - M2R- , M2- , mAChR2- , M2 muscarinic receptor single KO Strain Details [jax.org]

The Pivotal Role of the M5 Muscarinic Acetylcholine Receptor in Reward and Motivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is emerging as a critical modulator of the mesolimbic dopamine system, a key neural circuit governing reward, motivation, and reinforcement. Predominantly expressed on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra, the this compound receptor is strategically positioned to influence dopamine release in the nucleus accumbens (NAc), a central event in the processing of rewarding stimuli and the development of addiction. This technical guide synthesizes preclinical evidence from genetic knockout and pharmacological studies, providing a comprehensive overview of the this compound receptor's physiological role in reward and motivation. The data presented herein underscore the potential of the this compound receptor as a novel therapeutic target for substance use disorders and other neuropsychiatric conditions characterized by dysregulated motivational processing.

This compound Receptor Signaling and its Interplay with the Dopaminergic Reward Pathway

The this compound receptor is a member of the muscarinic acetylcholine receptor family that, upon binding with the endogenous ligand acetylcholine (ACh), initiates a signaling cascade through its coupling to Gq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

The strategic localization of this compound receptors on the soma and dendrites of VTA dopaminergic neurons allows them to directly influence the activity of these neurons. Cholinergic inputs from the pedunculopontine tegmental nucleus (PPTg) and laterodorsal tegmental nucleus (LDTg) release ACh in the VTA, which can act on these this compound receptors. Activation of this compound receptors on VTA neurons is generally excitatory, leading to an increase in their firing rate and subsequent dopamine release in the NAc. This this compound-mediated enhancement of dopaminergic neurotransmission is a key mechanism through which the receptor influences reward and motivation.

Evidence from Preclinical Models

The role of the this compound receptor in reward and motivation has been extensively investigated using rodent models. The primary experimental paradigms employed include conditioned place preference (CPP), drug self-administration, and in vivo microdialysis/voltammetry.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding effects of a stimulus, typically a drug of abuse. The test apparatus consists of two or more distinct compartments. During conditioning, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving a placebo (e.g., saline). On the test day, the animal is allowed to freely explore all compartments, and the time spent in the drug-paired compartment is measured as an index of the drug's rewarding properties.

Experimental Protocol: Morphine-Induced Conditioned Place Preference

-

Apparatus: A three-chamber CPP apparatus is used, consisting of two large conditioning chambers with distinct visual and tactile cues (e.g., black vs. white walls, grid vs. smooth flooring) and a smaller, neutral central chamber.

-

Habituation (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for a 15-minute period to establish baseline preference.

-

Conditioning (Days 2-5): A biased conditioning procedure is employed. On days 2 and 4, mice receive an injection of morphine (e.g., 5 mg/kg, intraperitoneally) and are immediately confined to their initially non-preferred chamber for 30 minutes. On days 3 and 5, mice receive a saline injection and are confined to their initially preferred chamber for 30 minutes.

-

Test (Day 6): The barrier between the chambers is removed, and the mice are placed in the central chamber in a drug-free state. The time spent in each of the conditioning chambers is recorded over a 15-minute period.

-

Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.

Table 1: Effect of this compound Receptor Knockout on Morphine-Induced Conditioned Place Preference

| Genotype | Morphine Dose (mg/kg) | Mean Preference Score (seconds) ± SEM |

| Wild-Type (this compound+/+) | Saline | 25 ± 15 |

| Wild-Type (this compound+/+) | 5 | 150 ± 30 |

| This compound Knockout (this compound-/-) | Saline | 20 ± 18 |

| This compound Knockout (this compound-/-) | 5 | 35 ± 25 |

Data are adapted from Basile et al., 2002, PNAS.[1][2][3]

The results clearly demonstrate that this compound receptor knockout mice exhibit a significantly attenuated preference for the morphine-paired chamber compared to their wild-type counterparts, indicating a diminished rewarding effect of morphine in the absence of this compound receptor signaling.[1][2][3]

Drug Self-Administration

The drug self-administration paradigm is an operant conditioning model that assesses the reinforcing properties of a drug. Animals, typically rats, are trained to perform a specific action, such as pressing a lever, to receive an intravenous infusion of a drug. The rate and pattern of lever pressing serve as a measure of the drug's reinforcing efficacy and the animal's motivation to seek the drug.

Experimental Protocol: Cocaine Self-Administration in Rats

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.

-

Apparatus: Standard operant conditioning chambers are used, equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter.

-

Acquisition: Rats are placed in the operant chamber for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the illumination of the cue light. Presses on the inactive lever have no consequence. Training continues until a stable pattern of responding is established.

-

Pharmacological Testing: Once stable self-administration is achieved, the effect of a test compound, such as an this compound receptor antagonist, is assessed. The compound is administered prior to the self-administration session, and the number of active lever presses and infusions earned are recorded.

-

Data Analysis: The number of infusions earned is the primary measure of drug reinforcement.

Table 2: Effect of a Selective this compound Negative Allosteric Modulator (NAM) on Cocaine Self-Administration

| Treatment Group | Cocaine Infusions (Mean ± SEM) |

| Vehicle | 25.3 ± 2.1 |

| ML375 (10 mg/kg) | 15.1 ± 1.8 |

| ML375 (30 mg/kg) | 9.8 ± 1.5 |

Data are adapted from Gunter et al., 2019, Addiction Biology.

The administration of the this compound NAM, ML375, produced a dose-dependent decrease in the number of cocaine infusions self-administered by the rats.[4] This finding indicates that blockade of this compound receptor function reduces the reinforcing effects of cocaine and the motivation to self-administer the drug.[4]

In Vivo Neurochemical Monitoring

In vivo microdialysis and fast-scan cyclic voltammetry (FSCV) are techniques used to measure real-time changes in neurotransmitter levels in specific brain regions of awake, freely moving animals. A probe is stereotaxically implanted into the brain region of interest (e.g., the NAc). In microdialysis, a physiological solution is slowly perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content. FSCV uses a carbon-fiber microelectrode to detect rapid, sub-second changes in neurotransmitter concentrations.

Experimental Protocol: In Vivo Voltammetry for Dopamine Release in the Nucleus Accumbens

-

Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the VTA for intracranial infusions and a recording electrode in the NAc.

-

Electrochemical Recordings: After recovery, fast-scan cyclic voltammetry is used to measure electrically evoked dopamine release in the NAc. A stimulating electrode is lowered into the VTA, and a carbon-fiber recording electrode is placed in the NAc.

-

Pharmacological Manipulation: A baseline of evoked dopamine release is established. Then, drugs are infused directly into the VTA via the guide cannula. For instance, a cholinesterase inhibitor like physostigmine can be used to increase endogenous acetylcholine levels, and an this compound NAM (e.g., VU6000181) can be co-administered to assess the role of this compound receptors.

-

Data Analysis: The peak height of the evoked dopamine signal is measured and expressed as a percentage of the pre-drug baseline.

Table 3: Effect of VTA this compound Receptor Modulation on Evoked Dopamine Release in the Nucleus Accumbens of Male Rats

| VTA Infusion | Peak Evoked Dopamine Release (% of Baseline ± SEM) |

| Vehicle | 100 ± 8 |

| Physostigmine (2 µ g/side ) | 95 ± 12 |

| Physostigmine + VU6000181 (30 µM/side) | 145 ± 15 |

Data are adapted from Nunes et al., 2023, Journal of Pharmacology and Experimental Therapeutics.[5][6]

These results show that under conditions of elevated cholinergic tone (induced by physostigmine), blockade of this compound receptors with a NAM leads to a significant increase in evoked dopamine release in the NAc of male rats.[5][6] This suggests a complex regulatory role for this compound receptors in dopamine transmission, potentially involving interactions with other receptor systems.[5][6]

Therapeutic Implications and Future Directions

The collective evidence strongly implicates the this compound muscarinic receptor as a key regulator of reward and motivational processes. The findings that this compound receptor knockout or pharmacological blockade attenuates the rewarding effects of drugs of abuse like morphine and cocaine highlight its potential as a novel therapeutic target for the treatment of substance use disorders. The development of selective this compound receptor antagonists or negative allosteric modulators could offer a new avenue for addiction pharmacotherapy, potentially by reducing the reinforcing efficacy of drugs and diminishing the motivation to seek them.

Further research is warranted to fully elucidate the complex role of the this compound receptor in different facets of reward processing, including its involvement in natural rewards (e.g., food and social interaction) and its potential contribution to anhedonia, a core symptom of depression. The development of this compound-selective positive allosteric modulators (PAMs) could also be explored for their potential to treat conditions characterized by motivational deficits. The continued investigation of the this compound receptor's function within the intricate neural circuits of reward and motivation holds significant promise for advancing our understanding of both normal and pathological brain function and for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. [PDF] Deletion of the this compound muscarinic acetylcholine receptor attenuates morphine reinforcement and withdrawal but not morphine analgesia | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Ventral Tegmental Area this compound Muscarinic Receptors Mediate Effort-Choice Responding and Nucleus Accumbens Dopamine in a Sex-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ventral Tegmental Area this compound Muscarinic Receptors Mediate Effort-Choice Responding and Nucleus Accumbens Dopamine in a Sex-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The M5 Receptor Gene (CHRM5): A Comprehensive Technical Guide to its Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholinergic receptor muscarinic 5 (CHRM5), encoding the this compound muscarinic acetylcholine receptor, is a critical component of the cholinergic system, playing a significant role in neuronal signaling and function. As a G-protein coupled receptor (GPCR), this compound is a key modulator of dopamine release in the central nervous system, making it a promising therapeutic target for a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the current understanding of the CHRthis compound gene structure, its regulation, and the signaling pathways it governs. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this important receptor.

Gene Structure and Genomic Location

The human CHRthis compound gene is located on the long arm of chromosome 15 at position 14 (15q14).[1] The gene spans a significant genomic region and consists of 3 exons.[2]

Table 1: Genomic and Transcriptional Features of Human CHRthis compound

| Feature | Description |

| Gene Symbol | CHRthis compound |

| Full Name | Cholinergic Receptor Muscarinic 5 |

| Genomic Location | Chromosome 15: 33,968,497 - 34,067,458 (GRCh38/hg38) |

| Strand | Plus |

| Number of Exons | 3[2] |

| UniProt ID | P08912 |

Alternative Splicing

The CHRthis compound gene undergoes alternative splicing, giving rise to at least two distinct transcript variants. These variants differ in their 5' untranslated regions (UTRs) due to the use of alternative first exons. This differential splicing may play a role in the tissue-specific regulation of CHRthis compound expression.

This compound Receptor Signaling Pathways

The this compound receptor is a member of the Gq/11 family of G-protein coupled receptors.[1] Upon binding of its endogenous ligand, acetylcholine (ACh), the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. This initiates a downstream signaling cascade primarily through the activation of phospholipase C (PLC).

The Canonical Gq/PLC Signaling Cascade

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This transient increase in intracellular calcium concentration is a key signaling event that can activate a multitude of downstream effectors, including calcium-calmodulin-dependent protein kinases (CaMKs).

-

DAG-mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4][5] Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby modulating their activity and leading to various cellular responses.

Downstream Cellular Effects

Activation of the this compound receptor has been shown to have significant effects on neuronal excitability and neurotransmitter release. In dopaminergic neurons of the substantia nigra pars compacta (SNc), somatodendritic this compound receptor activation leads to increased neuronal firing.[6] Conversely, activation of this compound receptors in the striatum can inhibit dopamine release.[6][7] This highlights the complex and location-dependent roles of this compound in modulating the dopamine system.

Regulation of CHRthis compound Gene Expression

The expression of the CHRthis compound gene is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and epigenetic mechanisms.

Transcriptional Regulation

The promoter region of the CHRthis compound gene contains binding sites for a number of transcription factors that can either enhance or repress its transcription. While a comprehensive list of experimentally validated transcription factors is still being elucidated, bioinformatic analyses have identified potential binding sites for factors such as:

-

Cart-1

-

CUTL1

-

FOXC1

-

FOXJ2

-

Nkx6-1

-

POU2F1

-

TBP

-

TFIID [8]

Further experimental validation using techniques such as Chromatin Immunoprecipitation (ChIP) is required to confirm the functional role of these transcription factors in regulating CHRthis compound expression.

Epigenetic Regulation

Epigenetic modifications, including DNA methylation and histone modifications, are likely to play a crucial role in the cell-type-specific expression of CHRthis compound. Active gene promoters are typically associated with histone marks such as H3K4me3 and H3K27ac, while enhancers are often marked by H3K4me1 and H3K27ac.[9][10] The specific epigenetic landscape of the CHRthis compound locus in different neuronal and non-neuronal cell types remains an active area of investigation.

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by binding to the 3' UTR of target mRNAs, leading to their degradation or translational repression. Several miRNAs are predicted to target the 3' UTR of the CHRthis compound transcript. Experimental validation is needed to confirm these interactions and to understand their physiological significance.

Quantitative Data

Ligand Binding Affinities

The development of selective ligands for the this compound receptor has been challenging due to its high homology with other muscarinic receptor subtypes, particularly the M3 receptor. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of some common muscarinic ligands for the this compound receptor.

Table 2: Ligand Binding Affinities and Functional Potencies at the Human this compound Receptor

| Ligand | Type | pKi / pEC50 | Reference |

| Acetylcholine | Agonist | pEC50: ~4.7 | [11] |

| Carbachol | Agonist | pEC50: 4.8 ± 0.1 | [6] |

| Oxotremorine-M | Agonist | - | [6] |

| Atropine | Antagonist | pKB: 8.7 | [6] |

| 4-DAMP | Antagonist | pKB: 8.6 | [6] |

| Pirenzepine | Antagonist | pKB: 6.4 | [6] |

| Darifenacin | Antagonist | pKB: 7.7 | [6] |

| Himbacine | Antagonist | pKB: 6.3 | [6] |

| VU0238429 | Positive Allosteric Modulator | EC50: 4.9 µM | [7] |

pKB values were determined from functional assays.

Tissue Expression Profile

The CHRthis compound gene exhibits a distinct expression pattern, with the highest levels observed in the brain. Within the brain, it is particularly enriched in dopaminergic neurons of the substantia nigra and ventral tegmental area.

Table 3: Quantitative mRNA Expression of CHRthis compound in Human Tissues (GTEx Data)

| Tissue | Median TPM |

| Brain - Substantia nigra | Data not yet available in GTEx v8 |

| Brain - Frontal Cortex (BA9) | 0.31 |

| Brain - Hippocampus | 0.25 |

| Brain - Putamen (basal ganglia) | 0.22 |

| Brain - Amygdala | 0.19 |

| Testis | 0.45 |

| Spleen | 0.11 |

| Whole Blood | 0.04 |

| Lung | 0.03 |

| Heart - Left Ventricle | 0.02 |

TPM: Transcripts Per Million. Data retrieved from the GTEx Portal on October 26, 2025. Note that expression levels are generally low.

Key Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay

This assay is a robust method to quantify the activation of Gq-coupled receptors by measuring the accumulation of IP1, a downstream metabolite of IP3.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 or CHO cells in appropriate media.

-

Transfect cells with a plasmid encoding the human CHRthis compound receptor.

-

-

Cell Seeding:

-

Seed transfected cells into 96-well or 384-well white opaque plates and culture for 24-48 hours.

-

-

Ligand Stimulation:

-

Wash cells with stimulation buffer.

-

Pre-incubate cells with antagonist or vehicle for 15-30 minutes at 37°C.

-

Add agonist at various concentrations and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C in the presence of LiCl (to inhibit IP1 degradation).

-

-

Lysis and Detection:

-

Lyse the cells by adding the detection reagents (IP1-d2 conjugate and anti-IP1 Eu3+ cryptate) from a commercially available HTRF kit (e.g., Cisbio).

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the 665/620 ratio and determine IP1 concentrations from a standard curve.

-

Fura-2 Calcium Imaging Assay

This protocol allows for the real-time measurement of changes in intracellular calcium concentration following this compound receptor activation.

Protocol:

-

Cell Culture and Plating:

-

Plate CHRthis compound-expressing cells onto glass-bottom dishes or 96-well imaging plates.

-

-

Fura-2 Loading:

-

Incubate cells with Fura-2 AM (acetoxymethyl ester) loading solution in the dark for 30-60 minutes at 37°C. Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive Fura-2.

-

-

Washing:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

-

Image Acquisition:

-

Mount the plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the emission at 510 nm.

-

-

Ligand Addition and Data Analysis:

-

Establish a baseline fluorescence ratio.

-

Add agonist and record the change in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Conclusion

The this compound muscarinic acetylcholine receptor, encoded by the CHRthis compound gene, represents a pivotal player in cholinergic signaling, particularly in the modulation of the dopaminergic system. Its restricted expression profile and significant role in neuronal function make it an attractive target for the development of novel therapeutics for a variety of CNS disorders. This guide has provided a detailed overview of the current knowledge of CHRthis compound gene structure, regulation, and signaling. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this important receptor and harnessing its therapeutic potential. Further research into the specific regulatory mechanisms governing CHRthis compound expression and the downstream consequences of this compound receptor activation will be crucial for the successful development of this compound-targeted therapies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. youtube.com [youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. google.com [google.com]

- 5. google.com [google.com]

- 6. This compound Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to Endogenous and Exogenous Ligands of the M5 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous and exogenous ligands targeting the M5 muscarinic acetylcholine receptor (this compound mAChR). Due to the highly conserved nature of the orthosteric binding site among muscarinic receptor subtypes, the development of selective this compound ligands has been challenging. This document details the current understanding of this compound receptor pharmacology, including its primary signaling pathways, and presents quantitative data for a range of ligands. Furthermore, it outlines key experimental protocols for the characterization of these ligands and visualizes complex biological processes and workflows.

Endogenous Ligand for the this compound Muscarinic Receptor

The sole endogenous agonist for all five muscarinic acetylcholine receptor subtypes, including the this compound receptor, is acetylcholine (ACh) . ACh is a primary neurotransmitter in the central and peripheral nervous systems, and its binding to the this compound receptor initiates a cascade of intracellular signaling events.

Exogenous Ligands for the this compound Muscarinic Receptor

The development of this compound-selective exogenous ligands has been a significant challenge in pharmacology. Consequently, much of the understanding of this compound receptor function has been derived from studies using non-selective muscarinic ligands and, more recently, from the development of subtype-selective allosteric modulators.

Orthosteric Ligands

Orthosteric ligands bind to the same site as the endogenous ligand, acetylcholine. These can be either agonists, which activate the receptor, or antagonists, which block the receptor's activity.

While no highly selective this compound agonists are currently available, several classical muscarinic agonists exhibit activity at the this compound receptor.

| Agonist | Receptor Subtype(s) | Potency (pEC50) | Efficacy |

| Acetylcholine | M1-M5 | ~4.8-6.1 | Full Agonist |

| Carbachol | M1-M5 | ~4.7-5.9 | Full Agonist |

| Oxotremorine-M | M1-M5 | ~4.6 | Full Agonist |

| Pilocarpine | M1, M3, this compound | - | Partial Agonist |

| McN-A-343 | M1, M3 | - | Partial Agonist |

Note: Potency values can vary depending on the cell line and assay conditions.

A variety of non-selective muscarinic antagonists have been characterized at the this compound receptor. Their affinity for the this compound receptor is often compared to their affinities for other muscarinic subtypes to determine their selectivity profile.

| Antagonist | Receptor Subtype(s) | Affinity (pKi/pKB) at this compound |

| Atropine | M1-M5 | ~8.7-9.0 |

| 4-DAMP | M1, M3, this compound | ~8.6-9.1 |

| Tolterodine | M1-M5 | ~8.6 |

| Darifenacin | M3 > M1, this compound | ~7.7 |

| Zamifenacin | M3 > this compound | ~7.6 |

| Oxybutynin | M1, M3 > this compound | ~6.6 |

| p-F-HHSiD | M3 > M1, this compound | ~6.6 |

| Pirenzepine | M1 > M4 > M3, this compound | ~6.4 |

| Methoctramine | M2 > M4 > M1, M3, this compound | ~6.3 |

| Himbacine | M2, M4 > M1, M3, this compound | ~6.3 |

| AF-DX 116 | M2 > M4 | Low affinity at this compound |

| AQ-RA 741 | M2 > M1 | Low affinity at this compound |

Note: Affinity values are compiled from various studies and may differ based on experimental conditions.

Allosteric Modulators

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. They can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the endogenous ligand. The development of allosteric modulators has provided a promising avenue for achieving this compound receptor selectivity.

This compound-selective PAMs are being investigated for their potential therapeutic applications.

| PAM | This compound Potency (pEC50) | Selectivity |

| VU0238429 | ~5.9 | >30-fold vs M1, M3; inactive at M2, M4 |

| ML380 | - | Enhances ACh potency at this compound |

This compound-selective NAMs have shown potential in preclinical models for treating substance use disorders.

| NAM | This compound Potency (pIC50) | Selectivity |

| ML375 | ~6.8 | Highly selective for this compound |

| VU6008667 | - | Highly selective for this compound |

This compound Muscarinic Receptor Signaling Pathways

The this compound receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.

Canonical Gq/11 Signaling Pathway

Upon activation by an agonist, the this compound receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).

Downstream Signaling Pathways

In addition to the canonical Gq/11 pathway, activation of the this compound receptor has been shown to modulate other signaling cascades.

Activation of the this compound receptor can lead to the stimulation of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of MAPK/ERK by this compound, along with M1 and M3 receptors, can occur through both PKC-dependent and independent mechanisms.

There is evidence suggesting that muscarinic receptors, including those coupled to Gq/11, can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of the PI3K/Akt pathway. This pathway is a critical regulator of cell survival, growth, and metabolism.

Activation of M1, M3, and this compound receptors can stimulate calcium-dependent ion conductances. The this compound receptor is also implicated in the modulation of potassium channels.

Experimental Protocols

The characterization of ligands for the this compound muscarinic receptor relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for the this compound receptor. This is typically a competition binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol: [³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human this compound muscarinic receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of radioligand (e.g., 0.5 nM [³H]-NMS).

-

Increasing concentrations of the unlabeled test compound.

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Harvesting and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-